Epertinib hydrochloride

Description

Tyrosine Kinase Inhibition Profiling

Epertinib (B607340) hydrochloride demonstrates high selectivity and potency in inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). medchemexpress.commedchemexpress.comchemsrc.comadooq.comselleckchem.comglpbio.comselleckchem.comtargetmol.comnih.govselleckchem.comselleck.co.jpresearchgate.netnih.gov By targeting the ATP-binding sites of these receptors, epertinib prevents their phosphorylation, a critical step in the activation of downstream signaling pathways that promote cancer cell proliferation and survival.

The inhibitory activity of epertinib is quantified by its IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. Research has established the following IC50 values for epertinib against these kinases:

EGFR: 1.48 nM medchemexpress.commedchemexpress.comchemsrc.comadooq.comselleckchem.comglpbio.comselleckchem.comtargetmol.comselleckchem.com

HER2: 2.49 nM medchemexpress.commedchemexpress.comchemsrc.comadooq.comtargetmol.comselleckchem.com

HER4: 7.15 nM medchemexpress.commedchemexpress.comchemsrc.comadooq.comselleckchem.comglpbio.comselleckchem.comtargetmol.comselleckchem.com

Table 1: Kinase Inhibition Profile of Epertinib Hydrochloride

A key aspect of a targeted therapy's profile is its selectivity for the intended targets over other similar proteins in the body. This compound has been shown to be highly selective, with minimal activity against a panel of other kinases. Specifically, it shows negligible effects on KDR, IGF1R, SRC, KIT, and PDGFRβ, with IC50 values for these kinases exceeding 10,000 nM. chemsrc.com This high degree of selectivity underscores its targeted mechanism of action.

Table 2: Comparative Kinase Selectivity of this compound

| Kinase | IC50 (nM) |

|---|---|

| KDR | >10,000 chemsrc.com |

| IGF1R | >10,000 chemsrc.com |

| SRC | >10,000 chemsrc.com |

| KIT | >10,000 chemsrc.com |

Downstream Signaling Pathway Modulation

The inhibition of EGFR and HER2 by this compound has profound effects on the downstream signaling pathways that these receptors control. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth.

In cellular models, epertinib has been demonstrated to effectively inhibit the phosphorylation of EGFR and HER2. medchemexpress.commedchemexpress.comchemsrc.com For instance, in NCI-N87 stomach cancer cells, epertinib inhibited the phosphorylation of EGFR and HER2 with IC50 values of 4.5 nM and 1.6 nM, respectively. medchemexpress.commedchemexpress.comchemsrc.com This inhibition of receptor phosphorylation is a direct consequence of its action on the kinase domain and is the initial step in blocking the entire signaling cascade. Studies have shown that epertinib can lead to a more prolonged inhibition of EGFR and HER2 phosphorylation compared to other inhibitors like lapatinib (B449). nih.gov

Table 3: Inhibition of Receptor Phosphorylation by this compound in NCI-N87 Cells

| Target | IC50 (nM) |

|---|---|

| EGFR Phosphorylation | 4.5 medchemexpress.commedchemexpress.comchemsrc.com |

By blocking the activation of EGFR and HER2, epertinib effectively interrupts the cellular proliferation cascades that these receptors initiate. medchemexpress.commedchemexpress.com This has been demonstrated through its ability to inhibit the growth of various cancer cell lines that express EGFR and/or HER2. medchemexpress.commedchemexpress.comchemsrc.com The anti-proliferative effect is a direct outcome of shutting down the signals that tell cancer cells to divide.

The potency of epertinib's anti-proliferative activity is evident in its low IC50 values against several cancer cell lines:

NCI-N87 (stomach): 8.3 nM medchemexpress.comchemsrc.com

BT-474 (breast): 9.9 nM medchemexpress.comchemsrc.com

SK-BR-3 (breast): 14.0 nM medchemexpress.comchemsrc.com

MDA-MB-361 (breast): 26.5 nM medchemexpress.commedchemexpress.comchemsrc.com

Table 4: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line (Cancer Type) | IC50 (nM) |

|---|---|

| NCI-N87 (Stomach) | 8.3 medchemexpress.comchemsrc.com |

| BT-474 (Breast) | 9.9 medchemexpress.comchemsrc.com |

| SK-BR-3 (Breast) | 14.0 medchemexpress.comchemsrc.com |

In addition to halting proliferation, the blockade of EGFR and HER2 signaling pathways by epertinib can also lead to the induction of apoptosis, or programmed cell death. Cancer cells often evade apoptosis, and restoring this natural process is a key goal of targeted therapies. Research indicates that epertinib can enhance drug-induced apoptosis in multidrug-resistant cancer cells. nih.gov This suggests that by inhibiting key survival signals, epertinib can lower the threshold for cells to undergo apoptosis. nih.gov

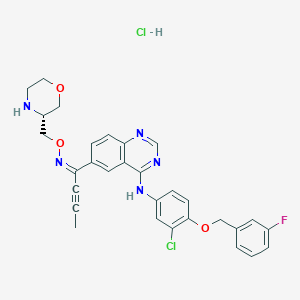

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H28Cl2FN5O3 |

|---|---|

Molecular Weight |

596.5 g/mol |

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27-;/t24-;/m1./s1 |

InChI Key |

NVWJPQQXBPWOOA-LXRXPHKSSA-N |

Isomeric SMILES |

CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Canonical SMILES |

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Origin of Product |

United States |

Molecular Mechanism of Action of Epertinib Hydrochloride

Interaction with ATP-Binding Cassette (ABC) Transporters

Multidrug resistance is a major obstacle in cancer chemotherapy, and the overexpression of ABC transporters is a key mechanism. nih.govnih.gov These transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), function as efflux pumps that actively remove cytotoxic drugs from cancer cells, thereby reducing their efficacy. nih.govnih.govsolvobiotech.com Epertinib (B607340) has been shown to counteract MDR by antagonizing the drug efflux function of both ABCB1 and ABCG2. nih.gov

Antagonism of ABCB1 (P-glycoprotein) Efflux Function

Epertinib hydrochloride has been identified as an antagonist of ABCB1, also known as P-glycoprotein. nih.gov Overexpression of ABCB1 is a well-established mechanism of resistance to a wide range of chemotherapeutic agents. mdpi.comoaepublish.com Epertinib's ability to inhibit ABCB1's efflux function restores the sensitivity of multidrug-resistant cancer cells to these drugs. nih.gov This antagonism is achieved without altering the expression of the transporter itself. nih.gov

Research indicates that Epertinib enhances the intracellular accumulation of ABCB1 substrate drugs, leading to increased cytotoxicity in resistant cancer cells. nih.gov This effect is concentration-dependent. nih.gov The interaction of Epertinib with ABCB1 is believed to be competitive, where it interferes with the binding of other substrates to the transporter. nih.gov

Antagonism of ABCG2 (Breast Cancer Resistance Protein) Efflux Function

Similar to its effect on ABCB1, this compound also effectively antagonizes the efflux function of ABCG2, or breast cancer resistance protein. nih.gov ABCG2 is another critical ABC transporter implicated in the resistance to various anticancer drugs, including some tyrosine kinase inhibitors. nih.govmdpi.commdpi.com

Studies have demonstrated that Epertinib can reverse ABCG2-mediated resistance to chemotherapeutic agents like SN-38 and mitoxantrone. nih.govnih.gov By inhibiting ABCG2, Epertinib increases the intracellular concentration of these drugs, thereby enhancing their therapeutic effect in resistant cells. nih.gov This inhibitory action is crucial for overcoming resistance in tumors with high levels of ABCG2 expression. nih.gov

The following table summarizes the inhibitory activity of Epertinib on ABC transporters.

| Transporter | Substrate | Effect of Epertinib | Reference |

| ABCB1 (P-glycoprotein) | Various chemotherapeutics | Antagonizes efflux, restores drug sensitivity | nih.gov |

| ABCG2 (BCRP) | SN-38, Mitoxantrone | Antagonizes efflux, reverses resistance | nih.govnih.gov |

Computational Modeling of this compound Binding to ABC Transporters (e.g., Molecular Docking)

To elucidate the molecular basis of Epertinib's interaction with ABC transporters, computational modeling techniques such as molecular docking have been employed. nih.gov These studies aim to identify the potential binding sites and interactions between Epertinib and the drug-binding pockets of ABCB1 and ABCG2. nih.gov

Molecular docking simulations suggest that Epertinib binds to the drug-binding domains of both ABCB1 and ABCG2. nih.gov This binding is thought to allosterically or competitively inhibit the transport of other substrates. The insights gained from these computational models are valuable for understanding the structure-activity relationship of Epertinib as an ABC transporter inhibitor and for the design of more potent modulators of multidrug resistance. nih.gov The specific amino acid residues involved in the binding and the precise conformational changes induced by Epertinib are areas of ongoing investigation.

Preclinical Efficacy and Antitumor Activity of Epertinib Hydrochloride

In Vitro Cellular Efficacy Studies

Epertinib (B607340) hydrochloride has shown potent growth inhibitory activity against a variety of cancer cell lines that express EGFR and/or HER2. chemsrc.commedchemexpress.com In laboratory studies, the compound effectively inhibited the proliferation of several human cancer cell lines. Specifically, the IC50 values—the concentration of the drug required to inhibit the growth of 50% of the cells—were determined for multiple lines.

For the NCI-N87 gastric cancer cell line, the IC50 value was 8.3 nM. chemsrc.com In breast cancer cell lines known for HER2 overexpression, Epertinib also demonstrated significant activity. The IC50 values were 9.9 nM for BT-474, 14 nM for SK-BR-3, and 26.5 nM for MDA-MB-361. chemsrc.commedchemexpress.commedchemexpress.com These findings highlight the compound's ability to selectively target and inhibit the growth of cancer cells that are dependent on EGFR and HER2 signaling pathways. medchemexpress.commedchemexpress.com

Table 1: In Vitro Growth Inhibitory Activity of Epertinib Hydrochloride

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines that overexpress EGFR and/or HER2.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| NCI-N87 | Stomach | 8.3 | chemsrc.com |

| BT-474 | Breast | 9.9 | chemsrc.com |

| SK-BR-3 | Breast | 14.0 | chemsrc.com |

| MDA-MB-361 | Breast | 26.5 | chemsrc.commedchemexpress.commedchemexpress.com |

When compared to other tyrosine kinase inhibitors, Epertinib demonstrates a favorable potency profile. researchgate.net Lapatinib (B449), a dual inhibitor of EGFR and HER2, has reported IC50 values of 10.8 nM for EGFR and 9.2 nM for HER2 in cell-free assays. selleckchem.comselleck.co.jpselleckchem.com In contrast, this compound shows inhibitory activity against EGFR, HER2, and HER4 with IC50 values of 1.48 nM, 2.49 nM, and 7.15 nM, respectively. chemsrc.commedchemexpress.commedchemexpress.com This suggests that Epertinib has a broader range of activity by targeting HER4 and exhibits higher potency against its primary targets in enzymatic assays. In cell-based phosphorylation assays using NCI-N87 cells, Epertinib inhibited EGFR and HER2 phosphorylation with IC50 values of 4.5 nM and 1.6 nM, respectively. chemsrc.commedchemexpress.commedchemexpress.com Studies have indicated that Epertinib demonstrates more potent effects than Lapatinib in in-vitro settings. researchgate.net

Growth Inhibitory Activity Across EGFR and/or HER2-Overexpressing Cancer Cell Lines (e.g., NCI-N87, BT-474, SK-BR-3, MDA-MB-361)

In Vivo Antitumor Activity in Xenograft Models

The antitumor effects of this compound have been confirmed in animal models using human tumor xenografts. chemsrc.comfluoroprobe.com In studies involving nude mice with subcutaneously implanted NCI-N87 gastric cancer tumors, oral administration of Epertinib resulted in significant antitumor activity. chemsrc.com

Research has shown that Epertinib inhibits tumor growth in a dose-dependent manner in xenograft models. medchemexpress.com In the NCI-N87 xenograft model, daily oral administration of Epertinib for 21 days resulted in an effective dose (ED50) of 10.2 mg/kg for tumor growth inhibition. chemsrc.com In a separate study using a mammary fat pad implantation model with MDA-MB-361 cells, the ED50 value was determined to be 24.1 mg/kg. medchemexpress.comnih.gov These studies demonstrate that increasing doses of the compound lead to greater inhibition of tumor growth, and in some cases, tumor regression. jci.org

Table 2: In Vivo Efficacy of this compound in Xenograft Models

This table presents the effective dose required to inhibit tumor growth by 50% (ED50) in different xenograft models.

| Xenograft Model | Cancer Type | ED50 (mg/kg) | Reference |

|---|---|---|---|

| NCI-N87 | Stomach | 10.2 | chemsrc.com |

| MDA-MB-361 | Breast | 24.1 | medchemexpress.comnih.gov |

Epertinib has demonstrated superior in vivo antitumor potency when compared to Lapatinib. researchgate.net In nude mice bearing NCI-N87 xenografts, Epertinib was found to be four times more potent than Lapatinib in inhibiting tumor growth. chemsrc.com At a dose of 50 mg/kg, Epertinib completely inhibited the growth of cancer cells in these mice. chemsrc.com Further studies have confirmed that Epertinib exhibits four- to six-fold greater antitumor activity in mouse xenograft models compared to Lapatinib. researchgate.net In a breast cancer brain metastasis model, the concentration of Epertinib in the tumors was over 10 times higher than that of Lapatinib four hours after administration. researchgate.netnih.gov

Dose-Dependent Tumor Growth Inhibition and Regression Analysis

Efficacy in Central Nervous System (CNS) Metastasis Models

The capacity of a therapeutic agent to cross the blood-brain barrier (BBB) and act on central nervous system (CNS) metastases is a critical factor in treating cancers that have spread to the brain. This compound has been evaluated in preclinical models for its efficacy against CNS metastases, particularly in the context of HER2-positive breast cancer and T790M-EGFR-positive lung cancer.

Epertinib has demonstrated significant antitumor activity in experimental brain metastasis models of HER2-positive breast cancer. nih.govnih.gov In an intraventricular injection mouse model (IVM) using HER2-positive breast cancer cells (MDA-MB-361-luc-BR2/BR3), oral administration of epertinib markedly reduced the volume of brain tumors. nih.govxcessbio.comctestingbio.commedchemexpress.com This suggests that epertinib can effectively penetrate the CNS and exert its therapeutic effects on brain metastases. nih.gov

Studies comparing epertinib to another tyrosine kinase inhibitor, lapatinib, in these models have highlighted epertinib's superior ability to accumulate in brain metastases. nih.govresearchgate.net Quantitative imaging mass spectrometry revealed that the concentration of epertinib in brain metastatic regions was over 10 times higher than that of lapatinib in the MDA-MB-361 breast cancer IVM. nih.govresearchgate.net Furthermore, the tumor-to-normal brain tissue ratio for epertinib was approximately four times greater than that of lapatinib, indicating a preferential accumulation in the tumor tissue. nih.govresearchgate.net This enhanced distribution of epertinib within brain metastases is a key factor in its potent antitumor activity in these models. medchemexpress.com

Interestingly, investigations into the blood-tumor barrier (BTB) in these breast cancer models suggested that it remained largely intact. nih.gov The significant antitumor activity of epertinib, even in the presence of a functional BTB, underscores its potential as a therapeutic agent for HER2-positive breast cancer with brain metastases. nih.govmedchemexpress.com

Table 1: Comparative Distribution of Epertinib and Lapatinib in HER2-Positive Breast Cancer Brain Metastasis Model (IVM)

| Parameter | Epertinib | Lapatinib | Fold Difference (Epertinib vs. Lapatinib) | Source |

|---|---|---|---|---|

| Concentration in Brain Metastasis | >10x Higher | Lower | >10 | nih.govresearchgate.net |

| Tumor-to-Normal Brain Ratio | ~4x Higher | Lower | ~4 | nih.govresearchgate.net |

In addition to its efficacy in breast cancer models, epertinib has been studied in the context of brain metastases from T790M-EGFR-positive non-small cell lung cancer (NSCLC). nih.govscilit.com The T790M mutation in the epidermal growth factor receptor (EGFR) is a common mechanism of resistance to earlier-generation EGFR tyrosine kinase inhibitors. nih.gov

In an intraventricular injection mouse model (IVM) using T790M-EGFR-positive lung cancer cells (NCI-H1975-luc), the concentration of epertinib in the brain metastases was found to be comparable to that of lapatinib. nih.govresearchgate.net This is in contrast to the findings in the HER2-positive breast cancer model, where epertinib showed significantly higher accumulation. nih.gov

Analysis of the blood-tumor barrier (BTB) in the lung cancer model indicated a higher permeability compared to the breast cancer model. nih.gov This was evidenced by greater detection of a fluorescently labeled dextran (B179266) in the brain metastatic regions of the lung cancer model, suggesting a more compromised BTB. nih.gov Despite the comparable concentrations of epertinib and lapatinib within the brain metastases in this specific model, the ability of epertinib to effectively target EGFR mutations, including T790M, remains a key aspect of its therapeutic potential. nih.govscilit.com

Preclinical Pharmacokinetics and Biodistribution of Epertinib Hydrochloride

Systemic Absorption and Distribution in Animal Models

Preclinical studies have extensively characterized the systemic absorption and distribution of epertinib (B607340) hydrochloride following oral administration in animal models. These investigations are crucial for understanding the compound's bioavailability and its delivery to various tissues.

Oral Bioavailability Assessment in Rodent Models

In rodent models, epertinib hydrochloride has been shown to be orally bioavailable. Following oral administration in nude mice, the compound is absorbed and reaches systemic circulation. nih.gov The lipophilicity of the free base, indicated by a calculated partition coefficient (logP) of 3.8, is suitable for oral absorption.

Plasma Concentration-Time Profile Analysis (e.g., using [14C]-Epertinib Hydrochloride)

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of epertinib, studies utilizing radiolabeled compounds have been conducted. Following a single oral administration of [14C]-epertinib hydrochloride to rats, the plasma concentrations of both total radioactivity and the unchanged parent compound were measured. nih.govresearchgate.net

The results indicated that after a 5 mg/kg oral dose, the maximum plasma concentration (Cmax) of radioactivity was 93.4 ± 16.0 ng eq./mL, which was reached at 4.00 ± 1.63 hours (Tmax). nih.gov The Cmax for unchanged epertinib was 14.1 ± 3.6 ng/mL, with a Tmax of 5.00 ± 1.15 hours. nih.gov The area under the plasma concentration-time curve from time zero to 48 hours (AUC0–48 h) for total radioactivity was 1720 ± 290 ng eq.·h/mL, while for unchanged epertinib, the area under the curve from time zero to 12 hours (AUC0–12 h) was 126 ± 18 ng·h/mL. nih.gov The significant difference between the radioactivity and unchanged drug levels suggests that epertinib is rapidly metabolized after oral administration, with a large portion of the circulating radioactivity attributable to its metabolites. nih.gov

Table 1: Pharmacokinetic Parameters of Epertinib in Rats after a Single Oral Dose of [14C]-Epertinib Hydrochloride (5 mg/kg)

| Parameter | Total Radioactivity | Unchanged Epertinib |

| Cmax | 93.4 ± 16.0 ng eq./mL | 14.1 ± 3.6 ng/mL |

| Tmax | 4.00 ± 1.63 h | 5.00 ± 1.15 h |

| AUC | 1720 ± 290 ng eq.·h/mL (0-48h) | 126 ± 18 ng·h/mL (0-12h) |

Data sourced from studies on [14C]-epertinib hydrochloride administration in rats. nih.gov

Tissue Distribution Analysis in Non-CNS Organs

Information regarding the specific distribution of this compound in non-CNS organs from the provided search results is limited. While pharmacokinetic studies confirm systemic exposure, detailed quantitative data on tissue-specific accumulation outside the central nervous system were not extensively covered in the available resources. nih.govresearchgate.net Drug metabolism and pharmacokinetic studies have historically utilized radiolabeling to obtain information on tissue distribution. nih.govresearchgate.net

Brain Penetration and Distribution in Metastatic Contexts

A key area of investigation for this compound is its ability to penetrate the blood-brain barrier (BBB) and distribute within brain metastases, a common challenge in cancer therapy.

Quantitative Analysis of this compound in Brain Metastatic Regions via Imaging Mass Spectrometry (MALDI-IMS)

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) has been employed to visualize and quantify the distribution of epertinib in brain metastases without the need for radiolabeling. nih.govnih.gov This advanced imaging technique provides spatial information on drug concentration within specific regions of a tissue section. nih.gov

Studies using mouse models of brain metastases from HER2-positive breast cancer and T790M-EGFR-positive lung cancer have demonstrated the utility of MALDI-IMS in analyzing epertinib distribution. nih.gov After a single oral administration, epertinib concentrations in brain metastatic regions were successfully quantified. nih.gov

Comparative Distribution of this compound and Reference Compounds (e.g., Lapatinib) in Brain Metastases

Comparative studies have been conducted to evaluate the distribution of epertinib in brain metastases relative to another tyrosine kinase inhibitor, lapatinib (B449). nih.govnih.gov These studies have revealed significant differences in the distribution of the two compounds depending on the origin of the brain metastases. nih.govnih.gov

In a mouse model with brain metastases from lung cancer (NCI-H1975), the concentration of epertinib in the metastatic lesions was comparable to that of lapatinib. nih.govnih.gov However, in a model of breast cancer brain metastases (MDA-MB-361), the concentration of epertinib was found to be more than 10 times higher than that of lapatinib. nih.govnih.gov Furthermore, the tumor-to-normal brain ratio for epertinib was approximately four times higher than that of lapatinib in the breast cancer model. nih.govresearchgate.net This suggests a preferential accumulation of epertinib in breast cancer-derived brain metastases. nih.gov

These findings are particularly noteworthy as they were observed in a model where the blood-tumor barrier (BTB) was suggested to be largely intact, indicating that epertinib possesses an intrinsic ability to penetrate and accumulate in these lesions. nih.gov

Table 2: Comparative Distribution of Epertinib and Lapatinib in Brain Metastases Models

| Cancer Model | Parameter | Epertinib | Lapatinib |

| Lung Cancer (NCI-H1975) | Tumor Concentration | Comparable | Comparable |

| Breast Cancer (MDA-MB-361) | Tumor Concentration | >10-fold Higher | Lower |

| Breast Cancer (MDA-MB-361) | Tumor-to-Normal Brain Ratio | ~4-fold Higher | Lower |

Data derived from comparative studies using MALDI-IMS in mouse models of brain metastases. nih.govnih.gov

Assessment of Blood-Tumor Barrier (BTB) Permeability in Different Brain Metastasis Models

The blood-tumor barrier (BTB) presents a significant challenge in the treatment of brain metastases, as it can restrict the entry of therapeutic agents into the tumor site. frontiersin.orgfrontiersin.org Unlike the highly restrictive blood-brain barrier (BBB) in healthy brain tissue, the BTB in metastatic lesions can be compromised, leading to increased passive permeability. frontiersin.org However, the degree of this disruption is often heterogeneous, and active efflux transporters can remain functional, continuing to limit drug accumulation. frontiersin.orguniversiteitleiden.nlmdpi.com

Preclinical research on this compound has utilized specific brain metastasis models to evaluate its ability to permeate the BTB. nih.gov Studies have employed experimental models created by the intraventricular injection of human cancer cells into mice, establishing an intraventricular injection mouse model (IVM). nih.govresearchgate.net The primary models used include:

A HER2-positive breast cancer model using MDA-MB-361-luc-BR2 or BR3 cells. nih.gov

A T790M-EGFR-positive lung cancer model using NCI-H1975-luc cells. nih.gov

To assess the permeability of the BTB in these models, researchers used fluorescently labeled dextran (B179266). nih.gov The analysis revealed distinct differences in barrier integrity between the two cancer models. In the lung cancer IVM, the fluorescent dextran was detected at significantly higher levels in the brain metastatic regions compared to the normal brain parenchyma. nih.govnih.gov This finding indicated that the BTB was disrupted in this model. nih.govnih.gov

Conversely, in the HER2-positive breast cancer models, the fluorescence intensity of the dextran in the brain metastatic regions was comparable to that in the normal brain parenchyma. nih.gov This suggests that the BTB remained largely intact in the breast cancer brain metastasis models. nih.govresearchgate.net The ability of Epertinib to show antitumor activity even in the presence of an intact BTB highlights its potential for treating brain metastases from breast cancer. nih.govmedchemexpress.com

Table 1: Assessment of Blood-Tumor Barrier (BTB) Permeability in Preclinical Models

| Model Type | Cancer Cell Line | Method of Assessment | BTB Permeability Finding | Source |

|---|---|---|---|---|

| Lung Cancer Brain Metastasis | NCI-H1975-luc | Fluorescently Labeled Dextran | Disrupted | nih.govnih.gov |

Tumor-to-Normal Brain Ratio Determination

A critical factor in evaluating the effectiveness of a drug for brain metastases is its ability to accumulate preferentially in tumor tissue compared to healthy brain tissue. This is quantified by the tumor-to-normal brain ratio. For Epertinib, this ratio has been determined through quantitative imaging mass spectrometry following a single oral administration in the brain metastasis models described previously. nih.govresearchgate.net

In the NCI-H1975 lung cancer model, the concentration of Epertinib in the brain metastasis was comparable to that of Lapatinib, another tyrosine kinase inhibitor. nih.govnih.gov

However, a more significant finding was observed in the MDA-MB-361 breast cancer IVM. In this model, the concentration of Epertinib in the brain metastasis was found to be more than 10 times higher than that of Lapatinib. nih.govresearchgate.netresearchgate.net Furthermore, the tumor-to-normal brain ratio for Epertinib was approximately four times higher than that of Lapatinib. nih.govnih.govresearchgate.net This superior distribution to the tumor site was observed four hours after administration and was maintained at the eight-hour mark. researchgate.net This indicates a significantly better delivery of Epertinib to the central nervous system tumors derived from breast cancer.

Table 2: Comparative Tumor-to-Normal Brain Ratio in HER2-Positive Breast Cancer Model (IVM)

| Compound | Relative Concentration in Brain Metastasis (vs. Lapatinib) | Relative Tumor-to-Normal Brain Ratio (vs. Lapatinib) | Source |

|---|---|---|---|

| This compound | >10x higher | ~4x higher | nih.govnih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Dextran |

| This compound |

Molecular Mechanisms of Resistance to Epertinib Hydrochloride and Strategies for Overcoming Resistance

Epertinib (B607340) Hydrochloride as a Modulator of Multidrug Resistance

A significant obstacle in cancer chemotherapy is multidrug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These transporters, such as ABCB1 (P-glycoprotein or P-gp) and ABCG2 (breast cancer resistance protein or BCRP), function as energy-dependent efflux pumps that actively remove a wide range of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com Recent preclinical studies have uncovered an additional pharmacological role for Epertinib as a potent modulator of MDR. nih.gov

Research has shown that Epertinib, at non-toxic concentrations, can effectively inhibit the drug efflux function of both ABCB1 and ABCG2 transporters. nih.gov This inhibition is achieved without altering the expression levels of the transporter proteins themselves. nih.gov Epertinib is thought to interact with the drug-binding pockets of ABCB1 and ABCG2, competitively inhibiting their ability to transport other substrates. nih.gov This action effectively reverses the resistance phenotype in cancer cells that overexpress these pumps. nih.gov

| MDR Mechanism | Resistant Cell Line | Chemotherapy Agent | Observed Effect of Epertinib | Reference |

|---|---|---|---|---|

| ABCB1 Overexpression | KB-C2 | Paclitaxel | Significantly enhanced intracellular accumulation of [3H]-paclitaxel. | mdpi.com |

| ABCB1 Overexpression | Multidrug-Resistant Cancer Cells | Various Cytotoxic Drugs | Restored sensitivity in a concentration-dependent manner by impeding drug efflux. | nih.gov |

| ABCG2 Overexpression | Multidrug-Resistant Cancer Cells | Various Cytotoxic Drugs | Restored sensitivity in a concentration-dependent manner by impeding drug efflux. | nih.gov |

By blocking the efflux activity of ABCB1 and ABCG2, Epertinib restores the sensitivity of MDR cancer cells to various conventional cytotoxic agents. nih.gov Preclinical studies demonstrate that in the presence of submicromolar concentrations of Epertinib, the cytotoxicity of drugs like paclitaxel, doxorubicin, and vincristine (B1662923) is significantly increased in resistant cells. nih.govmdpi.com This chemosensitizing effect enhances drug-induced apoptosis in the resistant cancer cells. nih.gov These findings suggest that Epertinib could be used in combination with standard chemotherapy to overcome MDR in tumors that exhibit high levels of ABCB1 or ABCG2 expression. nih.gov

Preclinical Strategies for Combination Therapy to Overcome Resistance

Given the multifaceted nature of drug resistance, combination therapies are a cornerstone of modern oncology. Preclinical and early clinical data support the use of Epertinib in combination regimens to enhance antitumor activity and overcome resistance. nih.govoaepublish.com A key strategy involves combining Epertinib with other HER2-targeted agents or with chemotherapy. nih.gov

A phase I/II clinical trial investigated Epertinib in combination with the monoclonal antibody trastuzumab, both with and without additional chemotherapy (vinorelbine or capecitabine), in patients with heavily pre-treated HER2-positive metastatic breast cancer. nih.govresearchgate.net The results demonstrated that these combinations had robust antitumor activity. nih.gov Notably, the combination of Epertinib and trastuzumab showed significant efficacy even in patients who had previously been treated with T-DM1. researchgate.net Similarly, adding Epertinib to a regimen of trastuzumab and capecitabine (B1668275) was effective in patients who had prior exposure to capecitabine. researchgate.net

These findings highlight the potential of dual HER2 blockade (combining a TKI and an antibody) and the synergy between Epertinib and chemotherapy to treat refractory HER2-positive cancer, including in patients with difficult-to-treat central nervous system (CNS) metastases. nih.govresearchgate.net

| Treatment Arm | Combination Therapy | Objective Response Rate (ORR) | Patient Population (N) | Reference |

|---|---|---|---|---|

| A | Epertinib + Trastuzumab | 67% | 9 | nih.govresearchgate.net |

| B | Epertinib + Trastuzumab + Vinorelbine (B1196246) | 0% | 5 | nih.govresearchgate.net |

| C | Epertinib + Trastuzumab + Capecitabine | 56% | 9 | nih.govresearchgate.net |

An in-depth analysis of the molecular strategies to counteract resistance to Epertinib hydrochloride reveals the critical role of combination therapies. Preclinical and clinical investigations have highlighted the synergistic potential of pairing Epertinib with other targeted agents and standard chemotherapy, offering promising avenues to enhance its antitumor efficacy.

1 Rationale for Combination with Other Anti-HER2 Agents (e.g., Trastuzumab) Based on Preclinical Synergy

The development of resistance to single-agent HER2-targeted therapies is a significant clinical challenge. The rationale for combining this compound with other anti-HER2 agents like trastuzumab is rooted in their complementary mechanisms of action, which can lead to a more comprehensive blockade of HER2 signaling pathways and potentially overcome resistance. scielo.brnih.gov Trastuzumab, a monoclonal antibody, binds to the extracellular domain IV of the HER2 receptor, inhibiting downstream signaling and flagging cancer cells for destruction by the immune system through antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov In contrast, Epertinib is a small-molecule tyrosine kinase inhibitor (TKI) that reversibly blocks the intracellular kinase activity of HER2, as well as EGFR (HER1) and HER4. nih.govmedchemexpress.com

This dual blockade of the HER2 receptor from both the outside and the inside is a key strategy. While trastuzumab primarily inhibits ligand-independent HER2 signaling, Epertinib can block signaling from HER2-containing heterodimers (e.g., HER2-HER3), which are potent activators of the PI3K/AKT pathway and are often implicated in resistance to trastuzumab. scielo.br Preclinical studies have shown that targeting multiple domains of the HER2 receptor can lead to synergistic antitumor effects. nih.gov The combination of two different HER2-directed antibodies, trastuzumab and pertuzumab, which binds to a different extracellular domain (domain II) and prevents heterodimerization, has demonstrated synergistic effects and established a clinical precedent for dual HER2 blockade. scielo.br

Preclinical observations with Epertinib have shown its potent, single-agent antitumor activity, which is 4 to 6 times greater than that of lapatinib (B449) in mouse xenograft models. nih.gov These findings, combined with the established principle of dual HER2 blockade, provided a strong preclinical rationale for investigating Epertinib in combination with trastuzumab to enhance therapeutic efficacy and combat resistance. scielo.brnih.gov

2 Exploration of this compound in Combination with Standard Chemotherapeutic Regimens

Building on the success of combining anti-HER2 agents with chemotherapy, this compound has been explored in combination with standard cytotoxic agents. nih.govcancernetwork.com The addition of chemotherapy to HER2-targeted therapy is a cornerstone of treatment for HER2-positive breast cancer. nih.gov Preclinical data have consistently demonstrated synergy between trastuzumab and various chemotherapy drugs, which translated into improved outcomes in clinical trials. nih.gov

Clinical studies have evaluated Epertinib in combination with trastuzumab and a chemotherapeutic agent, such as capecitabine or vinorelbine, in patients with HER2-positive metastatic breast cancer. nih.govnih.gov Capecitabine, a pro-drug of 5-fluorouracil, is a frequently used chemotherapeutic in breast cancer, and its combination with the TKI lapatinib is an approved treatment regimen. researchgate.netnih.gov

A phase I/II trial investigated three arms: Epertinib with trastuzumab (Arm A), Epertinib with trastuzumab plus vinorelbine (Arm B), and Epertinib with trastuzumab plus capecitabine (Arm C). nih.govnih.gov The study provided valuable insights into the tolerability and activity of these combinations in heavily pre-treated patient populations, including those with brain metastases. nih.govresearchgate.net Furthermore, recent preclinical findings suggest that Epertinib can counteract multidrug resistance mediated by ABCB1 and ABCG2 transporters, which are known to cause resistance to many standard chemotherapies. nih.gov This suggests that combining Epertinib with certain chemotherapy drugs could not only have an additive or synergistic antitumor effect but may also resensitize resistant cancer cells to the cytotoxic agent. nih.gov

Reversal of ABCB1 and ABCG2-Mediated Drug Efflux in Preclinical Models

3 Synergistic Effects in Preclinical Models Demonstrating Enhanced Antitumor Activity

Preclinical models have been instrumental in demonstrating the potent and synergistic antitumor activity of this compound combinations. In vitro, Epertinib has shown potent inhibitory activity against cancer cell lines that overexpress HER2.

Table 1: In Vitro Inhibitory Activity of Epertinib

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| NCI-N87 | Stomach | 8.3 |

| BT-474 | Breast | 9.9 |

| SK-BR-3 | Breast | 14 |

| MDA-MB-361 | Breast | 26.5 |

Data sourced from multiple preclinical studies.

In vivo studies using animal models have further solidified the evidence for Epertinib's efficacy. In nude mice with NCI-N87 gastric cancer xenografts, orally administered Epertinib demonstrated a potent, dose-dependent inhibition of tumor growth.

A significant finding from preclinical research is Epertinib's superior activity compared to other TKIs like lapatinib, and its notable efficacy in challenging brain metastasis models. nih.govnih.gov In a mouse model of breast cancer brain metastasis, Epertinib showed superior survival benefits compared to lapatinib. nih.gov Imaging mass spectrometry analysis revealed that the concentration of Epertinib in brain metastases was over 10 times higher than that of lapatinib in a breast cancer model, suggesting excellent penetration of the central nervous system (CNS). nih.govnih.gov

Table 2: Antitumor Activity of Epertinib in Preclinical Xenograft Models

| Model | Cell Line | Route | Finding | Reference |

|---|---|---|---|---|

| Nude Mouse Xenograft | NCI-N87 | Oral | ED50 of 10.2 mg/kg | |

| Mouse Xenograft Models | Various | Oral | 4-6 fold greater potency than lapatinib | nih.gov |

| Brain Metastasis Model | MDA-MB-361-luc-BR2 | Oral | Significantly reduced brain tumor volume and superior survival vs. lapatinib | nih.govmedchemexpress.comnih.gov |

Clinical data from a phase I/II study corroborated these preclinical findings, showing encouraging antitumor activity for the combination of Epertinib and trastuzumab, with or without capecitabine. nih.gov The objective response rate (ORR) was particularly notable in heavily pre-treated patients.

Table 3: Objective Response Rates in a Phase I/II Combination Study

| Treatment Arm | Patient Population | Objective Response Rate (ORR) |

|---|---|---|

| Epertinib + Trastuzumab | Heavily pre-treated HER2+ MBC | 67% |

| Epertinib + Trastuzumab + Capecitabine | Heavily pre-treated HER2+ MBC | 56% |

| Epertinib + Trastuzumab + Vinorelbine | Heavily pre-treated HER2+ MBC | 0% |

Data from patients at the recommended doses. nih.govnih.gov

These synergistic effects observed in preclinical models, which have translated into promising clinical activity, underscore the potential of Epertinib-based combination therapies to enhance treatment outcomes for patients with HER2-positive cancers. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-fluorouracil |

| Capecitabine |

| Epertinib |

| This compound |

| Lapatinib |

| Pertuzumab |

| Trastuzumab |

Structure Activity Relationship Sar and Rational Drug Design of Epertinib Hydrochloride

Design Principles Underpinning Epertinib (B607340) Hydrochloride as a Tyrosine Kinase Inhibitor

The design of Epertinib hydrochloride is rooted in the strategic targeting of receptor tyrosine kinases (RTKs), specifically the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4. nih.govnih.govnih.gov These receptors are well-established as pivotal in the molecular pathology of various cancers, where their overexpression or mutation leads to aberrant signaling and uncontrolled cell division. scirp.org Epertinib was conceived as a reversible inhibitor, designed to bind to the kinase domain of these receptors and block their phosphorylation, thereby impeding downstream signaling cascades and inducing apoptosis in cancer cells. researchgate.net

A key principle in its design was to achieve sustained target inhibition. Compared to other inhibitors like lapatinib (B449), Epertinib was developed to exhibit a more prolonged inhibition of EGFR and HER2 phosphorylation. nih.govresearchgate.net This sustained activity is a result of its specific binding characteristics, including a slower rate of dissociation from its target enzymes, which is a critical factor for achieving superior antitumor potency in preclinical models. nih.govresearchgate.net The hydrochloride salt form of Epertinib was selected to enhance properties such as water solubility and stability, which are important for an orally administered compound. medchemexpress.com

Identification of Critical Pharmacophore Features for EGFR/HER2/HER4 Inhibition

The potency and selectivity of this compound are dictated by specific structural elements, or pharmacophore features, that facilitate its high-affinity binding to the ATP-binding pocket of the EGFR, HER2, and HER4 kinases. Epertinib is a potent inhibitor of these targets, demonstrating low nanomolar efficacy in enzymatic assays. medchemexpress.commedchemexpress.comselleckchem.com

Key pharmacophoric components include:

A quinazoline (B50416) core , which serves as a common scaffold for many ATP-competitive kinase inhibitors, anchoring the molecule within the kinase domain.

A 3-chloro-4-[(3-fluorophenyl)methoxy]phenyl group at the C4 position of the quinazoline ring. This moiety is crucial for establishing specific interactions within the receptor's binding site, contributing significantly to the inhibitor's selectivity and potency.

A prop-1-ynylcarbonimidoyl group at the C6 position, which contains a terminal alkyne. This feature is not only integral to its binding but also imparts functionality as a chemical probe. medchemexpress.commedchemexpress.com

A morpholin-3-yl]methoxy group, which influences the molecule's pharmacokinetic properties and solubility.

The efficacy of these features is demonstrated by its inhibitory concentrations (IC₅₀) against its primary targets. Research shows that Epertinib binds to an inactive conformation of the target enzyme, a factor that, along with a slower off-rate compared to lapatinib, contributes to its sustained kinase inhibition. researchgate.net

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| EGFR | 1.48 | medchemexpress.comselleck.co.jpmedchemexpress.com |

| HER4 | 2.49 | medchemexpress.comselleck.co.jpmedchemexpress.com |

| HER2 | 7.15 | medchemexpress.comselleck.co.jpmedchemexpress.com |

Furthermore, Epertinib effectively inhibits the phosphorylation of these kinases in cellular contexts.

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| HER2 Phosphorylation | 1.6 | medchemexpress.com |

| EGFR Phosphorylation | 4.5 | medchemexpress.com |

Evaluation of this compound Derivatives for Modulated Potency or Selectivity

The structure-activity relationship of Epertinib has been evaluated in part through comparative studies against other tyrosine kinase inhibitors, such as lapatinib. These comparisons highlight the successful optimization of the Epertinib scaffold. In preclinical studies, Epertinib demonstrated a 4- to 6-fold greater antitumor potency in mouse xenograft models than lapatinib. nih.gov This superiority is attributed to its prolonged inhibition of EGFR and HER2 phosphorylation. nih.govresearchgate.net

While specific studies detailing a broad range of synthesized Epertinib derivatives are not widely published, the comparison with lapatinib provides insight into how structural differences translate to functional advantages. For instance, in a brain metastasis model using breast cancer cells, the concentration of Epertinib was found to be over 10 times higher than that of lapatinib, indicating superior penetration and retention in the central nervous system. nih.govnih.gov This suggests that the specific chemical properties of Epertinib, likely arising from its unique combination of functional groups, provide a distinct pharmacokinetic and pharmacodynamic profile optimized for enhanced potency and tissue distribution compared to earlier-generation inhibitors. nih.gov

Role of this compound as a Chemical Probe in Drug Discovery Research (e.g., Click Chemistry Reagent)

Beyond its therapeutic potential, this compound serves as a valuable chemical probe in drug discovery and chemical biology research. rjeid.com A chemical probe is a small molecule used to study and manipulate biological systems, and Epertinib is particularly well-suited for this role due to a specific structural feature. rjeid.com

The terminal alkyne group within its structure makes Epertinib a functional click chemistry reagent. medchemexpress.commedchemexpress.com This alkyne can undergo a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing an azide (B81097) group. medchemexpress.commdpi.comresearchgate.net This bioorthogonal reaction allows researchers to covalently link Epertinib to other molecules, such as fluorescent dyes, affinity tags, or solid supports, without interfering with its biological activity. mdpi.com

This functionality enables several research applications:

Target Identification and Validation: By attaching an affinity tag, researchers can use Epertinib to pull down its binding partners from cell lysates, confirming its interaction with EGFR, HER2, and HER4 and potentially identifying new off-target interactions.

Visualization of Target Engagement: Conjugating Epertinib to a fluorescent dye allows for the direct visualization of the drug's localization within cells and tissues, providing spatial and temporal information about where it engages its targets.

Mechanism of Action Studies: Using click chemistry, Epertinib can be incorporated into more complex molecular tools to probe the downstream effects of its target inhibition with high precision. researchgate.net

The integration of a clickable handle directly into its rationally designed structure makes Epertinib a powerful tool for dissecting the complexities of HER-family signaling pathways. medchemexpress.com

Advanced Research Methodologies and Future Directions in Epertinib Hydrochloride Studies

Application of Advanced In Vitro Model Systems for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures, while foundational in preclinical research, often fail to replicate the complex architecture and microenvironment of in vivo tumors. mdpi.com To bridge the gap between 2D cultures and animal models, three-dimensional (3D) in vitro cancer models are emerging as a superior alternative for assessing anticancer drug efficacy. mdpi.com These models, including spheroids and organoids, can be generated from immortalized cancer cell lines or patient-derived tumor tissue and more faithfully mimic several key features of in vivo tumors. mdpi.com

Key features recapitulated by 3D models include:

Natural tumor architecture mdpi.com

Complex cell-cell and cell-matrix interactions mdpi.com

Physiological gradients of oxygen, nutrients, and waste mdpi.com

Drug penetration and resistance dynamics mdpi.com

The tumor microenvironment (TME), which incorporates non-malignant cells like fibroblasts and immune cells mdpi.com

For Epertinib (B607340) hydrochloride, these advanced in vitro systems offer a powerful platform for mechanistic studies. For instance, vascularized 3D bone marrow organoids developed from human induced pluripotent stem cells (iPSCs) could be used to study the effects of Epertinib on tumor cells within a complex, perfused microenvironment. frontiersin.org Such models would be invaluable for investigating mechanisms of action, identifying biomarkers of response, and exploring the development of drug resistance in a more clinically relevant setting than is possible with traditional monolayer cultures.

Utilization of High-Resolution Imaging Techniques in Drug Distribution and Pharmacokinetics Research

Understanding the precise distribution of a drug within target tissues is critical for evaluating its efficacy and potential toxicity. researchgate.net Historically, this has been accomplished using techniques like autoradiography, which requires radiolabeling and provides limited chemical specificity. nih.govnih.gov A significant advancement in this area is the application of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.gov This high-resolution imaging technique allows for the direct, label-free visualization of a parent drug, its metabolites, and endogenous biomolecules within tissue sections, providing both spatial and chemical information. researchgate.netnih.gov

MALDI-MSI has been successfully employed to analyze the distribution of Epertinib in brain metastases. researchgate.netnih.gov Studies using this technique have revealed critical insights into Epertinib's ability to penetrate the central nervous system (CNS). nih.govnih.gov

Key Research Findings from MALDI-MSI Studies:

Superior Brain Metastasis Penetration: In a mouse model of HER2-positive breast cancer brain metastasis (IVM), the concentration of Epertinib in the metastatic lesion was found to be more than 10 times higher than that of Lapatinib (B449), another HER2 inhibitor. nih.govnih.gov

High Tumor-to-Brain Ratio: The ratio of Epertinib concentration in the tumor compared to normal brain tissue was approximately four times higher than that of Lapatinib, suggesting a preferential accumulation in the cancerous tissue. nih.govnih.gov

Blood-Tumor Barrier (BTB) Penetration: Epertinib demonstrated the ability to effectively penetrate brain metastases even when the BTB was largely intact, a significant challenge for many CNS-targeted therapies. nih.govnih.gov

These quantitative imaging studies provide direct evidence of Epertinib's robust distribution to CNS tumors, supporting its clinical evaluation for patients with brain metastases. nih.govnih.gov

| Compound | Model System | Key Finding | Quantitative Detail |

|---|---|---|---|

| Epertinib | MDA-MB-361 Breast Cancer IVM | Concentration in Brain Metastasis | >10-fold higher than Lapatinib |

| Lapatinib | MDA-MB-361 Breast Cancer IVM | Concentration in Brain Metastasis | Baseline comparator |

| Epertinib | MDA-MB-361 Breast Cancer IVM | Tumor-to-Normal Brain Ratio | ~4-fold higher than Lapatinib |

| Lapatinib | MDA-MB-361 Breast Cancer IVM | Tumor-to-Normal Brain Ratio | Baseline comparator |

| Epertinib | NCI-H1975 Lung Cancer IVM | Concentration in Brain Metastasis | Comparable to Lapatinib |

Development of Novel In Vivo Animal Models for Preclinical Evaluation

The selection of an appropriate animal model is crucial for the preclinical evaluation of anticancer drugs, as it significantly impacts the clinical translatability of the findings. csmres.co.ukmdpi.com For Epertinib hydrochloride, researchers have developed specialized in vivo models to specifically address its efficacy against brain metastases. nih.govnih.gov

A key innovation has been the creation of an experimental brain metastasis model through the intraventricular injection of human cancer cells in mice (Intraventricular Injection Mouse Model; IVM). nih.govnih.gov This model allows for the consistent development of brain lesions, providing a robust platform to study drug activity in the CNS. nih.gov

Key In Vivo Models and Findings:

Orthotopic and IVM Models: Epertinib has demonstrated potent, dose-dependent antitumor activity in various mouse xenograft models, including mammary fat pad implantation models using MDA-MB-361 and BR2 (MDA-MB-361-luc-BR2) cell lines. nih.govmedchemexpress.com In these models, Epertinib showed comparable efficacy (ED50 values of 24.1 mg/kg and 26.5 mg/kg, respectively). nih.govmedchemexpress.com

Brain Metastasis Efficacy: In the BR2 IVM model, once-daily oral administration of Epertinib significantly reduced brain tumor volume, confirming its potent antitumor activity against brain metastases, even in the presence of an intact blood-tumor barrier. nih.govmedchemexpress.com

Patient-Derived Xenograft (PDX) Models: A future direction for Epertinib research is the use of PDX models, where tumor tissue from a patient is directly implanted into immunocompromised mice. csmres.co.ukmdpi.com These models better maintain the genetic and histological characteristics of the original human tumor and are considered more predictive of clinical outcomes. csmres.co.ukmdpi.com

| Model Type | Cell Line | Administration | Endpoint | Result |

|---|---|---|---|---|

| Mammary Fat Pad Xenograft | MDA-MB-361 | Oral, daily | Tumor Growth Inhibition | ED50: 24.1 mg/kg |

| Mammary Fat Pad Xenograft | BR2 (Metastatic variant) | Oral, daily | Tumor Growth Inhibition | ED50: 26.5 mg/kg |

| Intraventricular Injection Model (IVM) | BR2 (Metastatic variant) | 50 mg/kg, oral, daily | Brain Tumor Volume | Significant reduction |

Computational and Systems Biology Approaches in this compound Research (e.g., PK-PD Modeling, Molecular Dynamics)

Computational systems biology integrates experimental data with mathematical models to simulate and analyze complex biological processes. nih.govnih.gov These approaches are increasingly vital in drug discovery for optimizing development, predicting clinical outcomes, and understanding drug action at a molecular level. nih.govcertara.com

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: PK-PD models establish a mathematical relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). certara.com For Epertinib, PK-PD models could be developed to link plasma concentrations to the degree of HER2 phosphorylation inhibition in tumors or to the rate of tumor growth inhibition. Such models are invaluable for determining optimal dosing regimens for clinical trials and predicting the exposures needed to achieve a therapeutic effect. certara.com

Molecular Dynamics (MD) Simulations: MD simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org This technique can provide profound insights into how a drug like Epertinib binds to its target kinases (EGFR, HER2, HER4). medchemexpress.com By simulating the protein-ligand complex, researchers can analyze the stability of the interaction, identify key amino acid residues involved in binding, and understand the structural basis for Epertinib's potent and sustained inhibitory activity. frontiersin.orgmdpi.com These simulations can guide the design of next-generation inhibitors with improved affinity or selectivity.

Identification of Unexplored Academic Research Avenues for this compound

While significant research has been conducted on this compound, several promising avenues remain for academic exploration that could further enhance its therapeutic application.

Mechanisms of Resistance: Investigating the mechanisms of acquired resistance to Epertinib is a critical unmet need. Advanced in vitro 3D models and PDX models could be used to generate resistant cell lines and tumors, which can then be analyzed using multi-omics approaches to identify resistance-driving mutations or pathway alterations.

Synergistic Combinations: While Epertinib has been studied in combination with trastuzumab and chemotherapy, computational systems biology could be used to rationally predict other synergistic drug combinations. nih.gov For example, models could identify pathways that become activated as a compensatory response to HER2 inhibition, suggesting co-targeting strategies.

Biomarker Discovery: There is a need to identify predictive biomarkers beyond HER2 status that can identify patients most likely to respond to Epertinib, particularly those with brain metastases. High-resolution imaging and multi-omics analysis of preclinical models and clinical samples could uncover novel biomarkers related to drug transport, tumor metabolism, or the tumor microenvironment.

Expanded Indications: The potent activity of Epertinib against EGFR and HER4, in addition to HER2, suggests its potential utility in other cancer types driven by these receptors. medchemexpress.com Academic research could explore the efficacy of Epertinib in preclinical models of other solid tumors, such as certain lung or head and neck cancers, where these receptors are implicated. nih.gov

Overcoming Multidrug Resistance: Preliminary data suggests Epertinib may counteract multidrug resistance mediated by transporters like ABCB1. larvol.com Further mechanistic studies are warranted to understand how Epertinib interacts with these efflux pumps and to explore its potential to re-sensitize resistant tumors to other chemotherapies.

Q & A

Q. What experimental approaches are recommended for determining the IC50 of Epertinib hydrochloride against EGFR, HER2, and HER4 in enzymatic assays?

Methodological Answer:

- Kinase Assay Design : Use recombinant EGFR (wild-type or mutant), HER2, and HER4 enzymes in kinase activity assays. Maintain ATP concentrations at physiological levels (e.g., 10 µM) to mimic in vivo conditions. Measure inhibition via fluorescence-based ADP detection or radioactive <sup>32</sup>P-ATP incorporation .

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Validate results with positive controls like Gefitinib (EGFR) or Lapatinib (HER2) .

Q. How should researchers validate the purity and stability of this compound for in vitro studies?

Methodological Answer:

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Purity ≥98% is recommended for reproducibility .

- Storage Conditions : Store lyophilized powder at -25°C to -15°C; reconstituted solutions in DMSO should be aliquoted and stored at -85°C to -65°C to avoid freeze-thaw degradation. Verify stability via LC-MS every 6 months .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the efficacy of this compound in EGFR T790M-mutant xenograft models?

Methodological Answer:

- Model Selection : Use immunodeficient mice (e.g., NOD/SCID) implanted with EGFR T790M/L858R-mutant NSCLC cell lines (e.g., H1975). Monitor tumor volume via caliper measurements biweekly .

- Dosing Protocol : Administer this compound orally at 10–50 mg/kg/day, based on pharmacokinetic studies showing plasma concentrations exceeding IC50 for ≥8 hours. Include a control arm with Osimertinib for comparative efficacy .

- Endpoint Analysis : Perform immunohistochemistry (IHC) for phosphorylated EGFR (p-EGFR) and downstream markers (e.g., p-ERK) to confirm target engagement .

Q. What strategies mitigate off-target effects when studying this compound’s activity against HER4?

Methodological Answer:

- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, Src) using competitive binding assays (e.g., KINOMEscan). Epertinib shows HER4 IC50 = 2.49 nM with >100-fold selectivity over most kinases .

- Genetic Validation : Use HER4-knockout cell lines (CRISPR/Cas9) to isolate HER4-specific effects. Compare proliferation rates and apoptosis markers (e.g., cleaved caspase-3) between wild-type and knockout models .

Q. How should contradictory data on Epertinib’s efficacy in HER2-amplified cancers be resolved?

Methodological Answer:

- Contextual Analysis : Evaluate cell line-specific factors (e.g., HER2 expression levels, co-mutations in PI3K/AKT). For example, Epertinib shows potent activity in HER2<sup>+</sup> gastric cancer models (IC50 = 7.15 nM) but limited efficacy in HER2<sup>low</sup> breast cancer .

- Combination Studies : Test synergy with HER2-targeting antibodies (e.g., Trastuzumab) or PI3K inhibitors to overcome resistance. Use Chou-Talalay combination index (CI) analysis to quantify interactions .

Key Considerations for Reproducibility

- Assay Validation : Include internal controls (e.g., Erlotinib for EGFR) in all experiments .

- Data Reporting : Follow NIH guidelines for preclinical studies, detailing animal protocols, randomization, and blinding .

- Ethical Compliance : Obtain IACUC approval for in vivo work and adhere to ARRIVE guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.